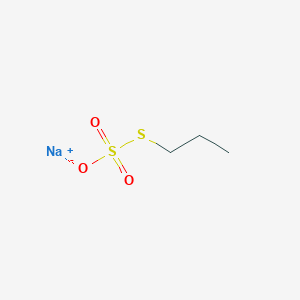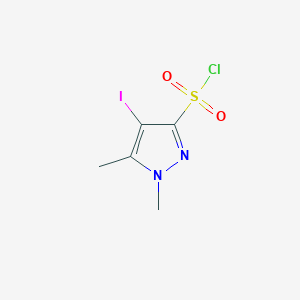![molecular formula C6H9N3 B13112939 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine CAS No. 503867-72-9](/img/structure/B13112939.png)
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused imidazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine typically involves the condensation of 2-amino pyrimidine with various aldehydes under reflux conditions in ethanol. This reaction leads to the formation of hydrazone derivatives, which are then cyclized to yield the desired compound . The synthesis can be accomplished in multiple steps, starting from commercially available 2-amino pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo-pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo-pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cells, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the rings.
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine: Another related compound with a different ring fusion pattern.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to form stable hydrazone derivatives further enhances its versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
503867-72-9 |
|---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-4-9-5-8-3-6(1)9/h3,5,7H,1-2,4H2 |
InChI-Schlüssel |
LAIMXGYZWYSRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCN2C1=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)



![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)




![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

